molecular formula C14H10O3 B160740 2-Benzoylbenzoic acid CAS No. 85-52-9

2-Benzoylbenzoic acid

Cat. No.: B160740
CAS No.: 85-52-9
M. Wt: 226.23 g/mol
InChI Key: FGTYTUFKXYPTML-UHFFFAOYSA-N
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Description

It is a white to beige crystalline powder with a melting point of 126-129°C . This compound is used in various chemical applications due to its unique structure, which includes both a benzoyl and a carboxyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoylbenzoic acid can be synthesized through the Friedel-Crafts acylation of phthalic anhydride with benzene in the presence of aluminum trichloride as a catalyst . The reaction proceeds as follows:

  • Phthalic anhydride reacts with benzene in the presence of aluminum trichloride.
  • The intermediate product undergoes hydrolysis to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The by-products, such as hydrochloric acid gas, are absorbed into dilute hydrochloric acid for subsequent use .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The benzoyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoylbenzoic acids.

Scientific Research Applications

2-Benzoylbenzoic acid has several scientific research applications:

Comparison with Similar Compounds

  • 4-Benzoylbenzoic acid
  • 3-Benzoylbenzoic acid
  • Benzophenone-2-carboxylic acid

Comparison: 2-Benzoylbenzoic acid is unique due to the position of the benzoyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 4-benzoylbenzoic acid has the benzoyl group in the para position, leading to different chemical behavior and applications .

Properties

IUPAC Name

2-benzoylbenzoic acid
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InChI

InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17)
Source PubChem
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InChI Key

FGTYTUFKXYPTML-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
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Molecular Formula

C14H10O3
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DSSTOX Substance ID

DTXSID6058924
Record name Benzoic acid, 2-benzoyl-
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Molecular Weight

226.23 g/mol
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Physical Description

Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline]
Record name 2-Benzoylbenzoic acid
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Solubility

VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER
Record name 2-BENZOYLBENZOIC ACID
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Color/Form

TRICLINIC NEEDLES (WATER + 1)

CAS No.

85-52-9, 27458-06-6
Record name 2-Benzoylbenzoic acid
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Record name Benzoic acid, 2-benzoyl-
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Melting Point

127-129 °C, MP: 93.4 °C (+ WATER)
Record name 2-BENZOYLBENZOIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7.4 g of phthalic anhydride and 3.9 of benzene were charged at ambient temperature into a stainless steel autoclave. The autoclave was cooled by liquid nitrogen and 10 g of HF and 37.4 g of BF3 were introduced. The autoclave was heated to 20° C. and the pressure raised to 47 bars. The temperature was maintained at 20° C. for 15 minutes and the product degassed under reduced pressure in order to recover the catalyst. After washing with cold water, 10 g of crude o-benzoyl benzoic acid were obtained titrating 74.4% and containing 0.5% of anthraquinone, thus a chemical yield of 66%. After purification by extraction with 600 cm3 of boiling water, then crystallization by cooling to 20° C., o-benzoyl benzoic acid titrating 98.4% was obtained.
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Synthesis routes and methods III

Procedure details

It is further known from the Japanese patent publication 49-75563 (Ref: Chem. Abstr. 1975, 43096w) to oxidize o-benzyl-toluene in an aliphatic carboxylic acid, for example acetic acid, in the presence of cobalt salts and bromine compounds, to which manganese salts may also be added as additional catalytic agents. The reaction, carried out at the atmospheric pressure or slightly elevated pressure at temperatures from 70° to 200° C. with air or oxygen-containing gases, yields o-benzoyl-benzoic acid with an anthraquinone content of between 3 and 9% as product. The oxidation in the acetic acid solution is carried out in general with a weight ratio of o-benzyl-toluene to acetic acid of about 1:10. After a reaction time of 4-5.5 hours o-benzoyl-benzoic acid in a yield of about 90-92.5% of theory is recovered, along with about 3-4% of theory of anthraquinone. The purity of the o-benzoyl-benzoic acid is not further discussed. The product is then heated with a minimal amount of concentrated sulfuric acid to about 250°-350° C.; in order to purify the thus-obtained anthraquinone, it is distilled at normal pressure. The degree of purity of this product is also not given. It is further noted that it is advantageous to add to the reaction mixture a solvent which does not mix with water such as benzene, chlorobenzene or dichlorobenzene in order to eliminate the water produced by the reaction as an azeotrope. For example, half of the acetic acid can be replaced according to the publication by chlorobenzene; however, an azeotropic distillation during the oxidation is not achieved by following the example of the Japanese publication.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzoylbenzoic acid
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2-Benzoylbenzoic acid
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2-Benzoylbenzoic acid
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Customer
Q & A

Q1: What is the molecular formula and weight of 2-benzoylbenzoic acid?

A1: this compound has a molecular formula of C14H10O3 and a molecular weight of 226.23 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. [, , , , , , , ]

Q3: How does the stability of low-density polyethylene (LDPE) change with the addition of this compound upon UV irradiation?

A3: Studies show that incorporating this compound into LDPE decreases the rate of UV-photooxidative degradation. This stabilizing effect is attributed to the compound's ability to hinder the degradation process. []

Q4: Can this compound be used to modify cotton fabrics for specific applications?

A4: Yes, treating cotton fabrics with this compound derivatives can impart desirable properties. Under UV irradiation, these treated fabrics have demonstrated antibacterial properties against Staphylococcus aureus and Escherichia coli, as well as pesticide degradation ability. []

Q5: Does this compound play a role in the synthesis of specific dyes?

A5: Yes, this compound serves as a key intermediate in the synthesis of anthraquinone dyes, specifically anthraquinone and 1-aminoanthraquinone. []

Q6: How does this compound contribute to the synthesis of benzanthrone and violanthrone dyes?

A6: this compound acts as a starting material in a multistep synthesis of the vat dye violanthrone (dibenzanthrone). This process involves reacting this compound with glycerol in the presence of copper sulfate and an acidic medium to yield benzanthrone. Subsequently, benzanthrone dimerizes with sodium chlorate to form violanthrone. []

Q7: Can computational methods be used to study the interactions of this compound with chiral molecules?

A7: Yes, computational techniques like frozen-density embedding have been employed to study the induced circular dichroism (CD) spectra of complexes formed between this compound and chiral molecules such as (-)-(R)-amphetamine. These studies provide insights into the electronic and structural perturbations induced in this compound due to interactions with chiral counterparts. []

Q8: How do structural modifications of this compound affect its sweetness?

A8: Research has explored the structure-taste relationships of this compound derivatives, revealing that substitutions on the benzene rings can significantly impact their sweetness. This knowledge can guide the design of novel sweeteners. []

Q9: What is the influence of substituents on the benzene ring of this compound on its tautomeric equilibrium in solution?

A9: Studies have demonstrated that the tautomeric equilibrium between the open and lactone forms of this compound in solution is affected by the nature of substituents on the benzene ring. []

Q10: Are there strategies to enhance the photolability of this compound esters for photoremovable protecting groups?

A10: Yes, the presence of hydrogen donors like 2-propanol or electron donors like primary amines during photolysis can enhance the photolability of this compound esters, leading to efficient deprotection of alcohols and thiols. [, ]

Q11: How can the relative abundance of diastereomers resulting from this compound reduction be determined?

A11: Quantitative 13C NMR analysis can be used to accurately determine the relative abundance of racemic and meso-diastereoisomers of 3,3′-diphenylbiphthalid-3-yl generated from the chemical or photochemical reduction of this compound. []

Q12: Can mass spectrometry be used to study the fragmentation pathways of this compound?

A12: Yes, electron impact and chemical ionization mass spectrometry techniques have been employed to investigate the fragmentation pathways of this compound. These studies provide insights into the positional integrity of labelled oxygen atoms during fragmentation. []

Q13: How can the retention behavior of this compound derivatives be analyzed chromatographically?

A13: Reversed-phase ion-pair chromatography can be utilized to study the retention behavior of this compound derivatives, providing valuable information about the influence of structural modifications on their chromatographic properties. []

Q14: Does the dissolution rate of this compound play a role in its application in alkaline pulping?

A14: While not explicitly addressed in the provided research, the dissolution rate of this compound could potentially influence its effectiveness as a cooking aid in alkaline pulping. Further investigation is needed to confirm this relationship. []

Q15: Can this compound act as a ligand in the formation of metal complexes?

A15: Yes, this compound (HL) readily forms coordination complexes with various metal ions, including Cu(II), Cd(II), Zn(II), and Tb(III), acting as a multidentate ligand. [, , , , ]

Q16: What is the coordination geometry around the metal center in complexes with this compound?

A16: The coordination geometry around the metal center in this compound complexes can vary depending on the specific metal ion and other ligands present. For example, in a Cu(II) complex, the geometry is distorted tetragonal pyramidal, while in a Cd(II) complex, it is distorted triangular prismatic. [, ]

Q17: Do these metal complexes exhibit interesting luminescent properties?

A17: Yes, some of the this compound metal complexes display notable luminescent properties. For instance, a Zn(II) complex with this compound and 2,2′-bipyridyl exhibits strong fluorescence emission. []

Q18: Do this compound derivatives possess anti-inflammatory properties?

A18: Yes, certain derivatives, like indeno[1,2,3-de]phthalazin-3(2H)-one, have shown promising anti-inflammatory activity by inhibiting inflammatory cytokines and NF-κB production. []

Q19: How do the antimicrobial activities of this compound Schiff base complexes compare to the free ligand?

A20: Studies on Schiff base derivatives of this compound and their Mn(II), Co(II), and Ni(II) complexes indicate that the metal complexes generally exhibit enhanced antimicrobial activity compared to the free Schiff base ligand. []

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